1-bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane
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Overview
Description
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane is an organic compound with the molecular formula C7H11BrO. It is a brominated cyclopropane derivative, characterized by the presence of a bromine atom and an allyloxy group attached to the cyclopropane ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane can be synthesized through several methods. One common approach involves the bromination of 1-[(prop-2-en-1-yloxy)methyl]cyclopropane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclopropane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.
Major Products:
Substitution: Various substituted cyclopropane derivatives.
Elimination: Alkenes.
Oxidation: Epoxides and other oxygenated compounds.
Scientific Research Applications
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The allyloxy group can participate in various oxidation reactions, leading to the formation of epoxides or other oxygenated products.
Comparison with Similar Compounds
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane can be compared with other brominated cyclopropane derivatives, such as:
1-Bromo-1-methylcyclopropane: Lacks the allyloxy group, resulting in different reactivity and applications.
1-Bromo-1-[(prop-2-yn-1-yloxy)methyl]cyclopropane:
The unique combination of the bromine atom and the allyloxy group in this compound makes it a valuable compound for various chemical transformations and research applications.
Properties
CAS No. |
2613384-32-8 |
---|---|
Molecular Formula |
C7H11BrO |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
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